6-[(2,6-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(2,6-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Preparation Methods
The synthesis of 6-[(2,6-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. . Industrial production methods may involve optimization of these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or isopropylsulfanyl groups. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
Scientific Research Applications
6-[(2,6-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing their normal function. This interaction can disrupt various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines These compounds share similar structural features but may differ in their specific substituents, leading to variations in their pharmacological activities and applications. The uniqueness of 6-[(2,6-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of substituents, which can confer unique biological properties .
Properties
Molecular Formula |
C16H20N4OS2 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
6-[(2,6-dimethylphenoxy)methyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H20N4OS2/c1-10(2)22-9-13-17-18-16-20(13)19-14(23-16)8-21-15-11(3)6-5-7-12(15)4/h5-7,10H,8-9H2,1-4H3 |
InChI Key |
PRHOKKADLDCSHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=NN3C(=NN=C3S2)CSC(C)C |
Origin of Product |
United States |
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